molecular formula C19H22N2O4S B4677415 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

Cat. No.: B4677415
M. Wt: 374.5 g/mol
InChI Key: GGNZPXAEJRGZDU-UHFFFAOYSA-N
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Description

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is a complex organic compound that features a thienyl group, an anilinocarbonyl group, and a pentanoic acid moiety

Properties

IUPAC Name

5-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-12(2)26-19(21-15(22)10-7-11-16(23)24)17(14)18(25)20-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZPXAEJRGZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the reaction of 2-thiophenecarboxylic acid with ethyl and methyl substituents under Friedel-Crafts acylation conditions.

    Introduction of the Anilinocarbonyl Group: The intermediate is then reacted with aniline and a carbonylating agent such as phosgene or triphosgene to introduce the anilinocarbonyl group.

    Coupling with Pentanoic Acid: The final step involves coupling the modified thienyl intermediate with 5-oxopentanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thienyl and anilinocarbonyl groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(anilinocarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    5-{[3-(anilinocarbonyl)-4-ethyl-2-thienyl]amino}-5-oxopentanoic acid: Similar structure but lacks the methyl group, which may influence its chemical properties.

Uniqueness

The presence of both ethyl and methyl groups in 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid makes it unique compared to its analogs. These substituents can impact the compound’s steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 2
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

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